Cdk8/19-IN-1
Description
Role of the Mediator Complex in RNA Polymerase II-Mediated Transcription
The Mediator complex is a large, evolutionarily conserved coactivator composed of at least 31 subunits ebi.ac.ukebi.ac.uk. Its primary function is to facilitate the regulated transcription of nearly all genes transcribed by RNA polymerase II biologists.comebi.ac.ukresearchgate.net. Mediator acts as a molecular bridge, transmitting signals from transcription factors to the Pol II machinery, thereby influencing transcription initiation, elongation, termination, and mRNA processing nih.govbiologists.comnih.gov. Upon recruitment to promoters, the Mediator complex undergoes conformational changes, interacting with both transcription factors and the unphosphorylated C-terminal domain (CTD) of RNA polymerase II to facilitate the assembly of a functional pre-initiation complex ebi.ac.uk. Emerging evidence also highlights its involvement in post-initiation stages, including promoter escape and transcription elongation nih.govresearchgate.net.
Composition and Dynamics of the CDK8/19 Kinase Module within Mediator
A key regulatory component of the Mediator complex is the CDK8 kinase module (CKM). This module is a dissociable subcomplex typically comprising CDK8 (or its paralog CDK19), Cyclin C (CycC), MED12, and MED13 mdpi.comnih.govbiorxiv.org. The CKM reversibly associates with the core Mediator complex, acting as a rheostat that can both positively and negatively regulate transcription depending on the cellular context and specific gene mdpi.combiorxiv.orgpnas.org. This dynamic association allows the CKM to fine-tune transcriptional output and play roles in cellular homeostasis, development, and responses to stress nih.govnih.gov.
Functional Redundancy and Distinct Roles of CDK8 and CDK19 Paralogs
CDK8 and CDK19 are highly homologous paralogs, sharing significant sequence identity, particularly in their kinase and cyclin-binding domains nih.govlisavienna.at. Initially, they were often considered functionally redundant, with one potentially substituting for the other lisavienna.at. However, recent research has revealed that CDK8 and CDK19 possess mechanistically distinct roles and regulate different sets of genes and cellular processes nih.govnih.govlisavienna.at. For instance, while both are involved in antiviral responses, they activate distinct gene sets lisavienna.atviennabiocenter.org. CDK8 primarily functions as a kinase, whereas CDK19 may also possess kinase-independent functions or act primarily as a scaffold lisavienna.atresearchgate.net. Despite their distinct roles, they are often co-expressed and can cooperate in certain pathways, such as leukemia cell growth and NF-κB-induced transcription msu.ruoup.com. Their dysregulation is implicated in various cancers, including colorectal, breast, and acute myeloid leukemia, making them attractive therapeutic targets dana-farber.orgpatsnap.compnas.org.
Overview of Cdk8/19-IN-1 as a Research Compound
This compound is a potent, selective, and orally bioavailable dual inhibitor targeting both CDK8 and CDK19 medchemexpress.comtargetmol.com. It is designed to probe the specific functions of these kinases in cellular and in vivo models. Its high potency and selectivity make it a valuable tool for biochemical and cellular assays investigating the Mediator complex and its downstream effects.
Key Biochemical Properties of this compound:
This compound exhibits potent inhibitory activity against its primary targets, CDK8 and CDK19, with nanomolar IC50 values. It also shows activity against other kinases, albeit typically at higher concentrations, allowing for the study of specific inhibition.
| Target Kinase | IC50 (nM) | Notes |
| CDK8 | 0.46 | Potent inhibition |
| CDK19 | 0.99 | Potent inhibition |
| CDK9 | 270 | Moderate inhibition |
| CDK2 | 62% inhibition at 1 µM | Weak inhibition |
| GSK3β | >50% inhibition at 1 µM | Weak inhibition |
| PLK1 | >50% inhibition at 1 µM | Weak inhibition |
| ASK1 | >50% inhibition at 1 µM | Weak inhibition |
| CK1δ | >50% inhibition at 1 µM | Weak inhibition |
| PKA | >50% inhibition at 1 µM | Weak inhibition |
| ROCK1 | >50% inhibition at 1 µM | Weak inhibition |
| PKCθ | >50% inhibition at 1 µM | Weak inhibition |
| CDC7 | >50% inhibition at 1 µM | Weak inhibition |
Source: medchemexpress.com, targetmol.com
Antitumor Activity of this compound:
Preclinical studies have demonstrated the potent antitumor activity of this compound across various cancer cell lines. Its efficacy has been observed in models of colon cancer, multiple myeloma, acute myelogenous leukemia (AML), and lung cancer.
| Cancer Cell Line Type | GI50 (nM) |
| Colon Cancer | 0.43 - 2.5 |
| Multiple Myeloma | 0.43 - 2.5 |
| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5 |
| Lung Cancer | 0.43 - 2.5 |
Source: medchemexpress.com, targetmol.com
Furthermore, in vivo studies have shown that this compound can significantly suppress tumor growth in animal models, such as mice bearing RPMI8226 human hematopoietic and lymphoid cells medchemexpress.comtargetmol.com. These findings underscore its potential as a therapeutic agent for various malignancies.
Compound List:
CDK8
CDK19
this compound
Cyclin C (CycC)
MED12
MED13
RNA Polymerase II (Pol II)
Mediator Complex
Mediator Kinase Module (CKM)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[6-(2-methoxyethylcarbamoyl)pyridin-3-yl]oxy-4,5-dihydrothieno[3,4-g][1,2]benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-26-7-6-21-18(25)13-5-3-11(9-22-13)27-19-14-12(16(28-19)17(20)24)4-2-10-8-23-29-15(10)14/h3,5,8-9H,2,4,6-7H2,1H3,(H2,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENJFZKQHYXRDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC=C(C=C1)OC2=C3C(=C(S2)C(=O)N)CCC4=C3SN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Characterization of Cdk8/19 in 1
In Vitro Kinase Inhibition Profile
Cdk8/19-IN-1 demonstrates high potency against its primary targets, CDK8 and CDK19, exhibiting low nanomolar half-maximal inhibitory concentrations (IC50). Studies report IC50 values of 0.46 nM for CDK8 and 0.99 nM for CDK19 medchemexpress.com. Another characterization provides IC50 values of 2.9 nM for CDK8 and 14.1 nM for CDK19 tocris.com. The compound also shows inhibitory activity against CDK9, with an IC50 of 270 nM medchemexpress.com.
Beyond these primary targets, this compound exhibits weaker inhibition against other kinases. It shows 62% inhibition against CDK2 at a concentration of 1 µM medchemexpress.com. Additionally, it weakly inhibits GSK3β, PLK1, ASK1, CK1δ, PKA, ROCK1, PKCθ, and CDC7 at 1 µM medchemexpress.com. Dissociation constants (Kd) have also been determined, indicating binding affinities for several kinases, including CDK19 (25 nM), CDK8 (46 nM), DYRK1B (81 nM), HASPIN (86 nM), YSK4 (97 nM), and HIPK1 (160 nM) medchemexpress.com.
Table 1: In Vitro Kinase Inhibition Data for this compound
| Kinase | IC50 (nM) | Kd (nM) | % Inhibition at 1 µM |
| CDK8 | 0.46 | 46 | N/A |
| CDK19 | 0.99 | 25 | N/A |
| CDK9 | 270 | N/A | N/A |
| CDK2 | N/A | N/A | 62% |
| GSK3β | N/A | N/A | >50% |
| PLK1 | N/A | N/A | >50% |
| ASK1 | N/A | N/A | >50% |
| CK1δ | N/A | N/A | >50% |
| PKA | N/A | N/A | >50% |
| ROCK1 | N/A | N/A | >50% |
| PKCθ | N/A | N/A | >50% |
| CDC7 | N/A | N/A | >50% |
| DYRK1B | N/A | 81 | N/A |
| HASPIN | N/A | 86 | N/A |
| YSK4 | N/A | 97 | N/A |
| HIPK1 | N/A | 160 | N/A |
| EPHA3 | N/A | >3000 | N/A |
Note: "N/A" indicates data not available or not applicable for the specific metric.
Selectivity Spectrum Against Other Kinases
This compound has demonstrated a robust selectivity profile, showing greater than 100-fold selectivity over a panel of 291 other kinases nih.govbabraham.ac.ukresearchgate.net. This high degree of selectivity is crucial for its utility as a research tool, minimizing off-target effects and allowing for the precise investigation of CDK8 and CDK19 functions. While specific IC50 values for all 291 kinases are not detailed in the primary literature, the broad panel testing confirms a significant preference for CDK8/19 over a wide range of other kinase families. The compound's limited inhibition of kinases such as CDK2 and CDK9, as detailed in the previous section, further supports its selective targeting of CDK8 and CDK19.
Structural Basis for this compound Binding and Specificity
Structural studies, including X-ray crystallography, have elucidated the binding mode of this compound (often referred to as CCT251545 or compound 1 in these studies) to CDK8 nih.govresearchgate.netacs.org. These investigations reveal that this compound binds to the ATP-binding site of CDK8 in a Type 1 binding mode nih.govresearchgate.net. This mode involves the inhibitor inserting its C-terminus into the ligand-binding pocket of the kinase nih.govresearchgate.net.
Molecular Mechanisms of Cdk8/19 in 1 Action on Transcriptional Regulation
Impact on RNA Polymerase II C-Terminal Domain Phosphorylation
The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1, consists of multiple repeats of the heptapeptide sequence YSPTSPS. The phosphorylation status of this domain is a key determinant of the transcription cycle. CDK8 and CDK19 have been shown to phosphorylate the Pol II CTD, and inhibition by Cdk8/19-IN-1 directly impacts this process.
Serine 2 and Serine 5 Phosphorylation: In vitro studies have demonstrated that CDK8 can phosphorylate both Serine 2 (Ser2) and Serine 5 (Ser5) of the CTD heptad repeats, with a preference for Ser5. nih.gov Inhibition of CDK8/19 leads to a decrease in the phosphorylation of Pol II CTD at both Ser2 and Ser5. pnas.org This reduction in phosphorylation is not global but is particularly evident at specific, signal-induced genes. pnas.orgoup.com For instance, upon activation of the NFκB pathway, CDK8/19 are recruited to responsive promoters, and their kinase activity is required for the elongation-enabling phosphorylation of the Pol II CTD. pnas.org
Gene-Specific Effects: The impact of CDK8/19 inhibition on CTD phosphorylation is not uniform across all genes. Instead, it is highly context- and gene-specific, primarily affecting genes that are newly activated by transcriptional inducers. pnas.orgoup.com This selectivity suggests that CDK8/19 act as crucial regulators of transcriptional reprogramming in response to cellular signals. oup.com
Modulation of Transcriptional Initiation, Pause Release, and Elongation
By influencing Pol II CTD phosphorylation, this compound indirectly modulates the distinct phases of the transcription cycle: initiation, pause release, and elongation.
Transcriptional Initiation: While CDK8 and CDK19 are part of the Mediator complex that interacts with the pre-initiation complex (PIC), their inhibition does not appear to prevent the recruitment of Pol II to promoters. nih.gov
Promoter-Proximal Pausing and Pause Release: A critical regulatory step in transcription is promoter-proximal pausing, where Pol II stalls shortly after initiation. The release of this paused polymerase into productive elongation is a key control point. Evidence suggests that CDK8 kinase activity is involved in promoting the release of paused Pol II. nih.gov In response to signals like interferon-γ (IFN-γ), CDK8 kinase activity is required for RNAPII pause release. cngb.org Therefore, inhibitors like this compound can be expected to hinder this transition, leading to an accumulation of paused Pol II at the promoters of certain genes.
Transcriptional Elongation: CDK8 has been identified as a positive regulator of transcriptional elongation. nih.gov Depletion of CDK8 leads to the emergence of slower-moving elongation complexes with hypophosphorylated Pol II. nih.gov The mechanism involves the recruitment of the positive transcription elongation factor b (P-TEFb) and BRD4, which are crucial for productive elongation. nih.gov Inhibition of CDK8/19 suppresses the movement of Pol II along the gene bodies of inducible genes, such as those activated by NFκB. pnas.org
Regulation of Gene Expression Patterns
The influence of this compound on the transcriptional machinery results in significant alterations in gene expression patterns, with distinct effects on signal-induced, basal, and super-enhancer-driven transcription.
A primary role of CDK8/19 is to facilitate the rapid and robust induction of specific gene programs in response to extracellular signals. Inhibition of CDK8/19 with compounds like this compound has a profound impact on this process.
Pleiotropic Role: Inhibition of CDK8/19 has been shown to reduce the induction of signal-responsive genes in various pathways, including those activated by serum, NFκB agonists, and protein kinase C (PKC). oup.comnih.gov This indicates a broad, or pleiotropic, role for these kinases in signal-induced transcriptional reprogramming. oup.com
Selective Suppression of Induced Expression: A key observation is that CDK8/19 inhibition selectively suppresses the induction of gene expression without significantly affecting the basal expression of the same genes. nih.gov This highlights their role as mediators of transcriptional reprogramming, a process central to development, differentiation, and disease. nih.gov For example, in response to TNFα, CDK8/19 are co-recruited with NFκB to the promoters of responsive genes, and their inhibition suppresses the transcriptional response. nih.gov
In contrast to the strong effects on inducible gene expression, the impact of CDK8/19 inhibition on basal gene expression is more limited.
Minimal Impact: Under normal growth conditions, inhibition or knockdown of CDK8/19 generally has a minimal effect on basal gene expression. tandfonline.com
Initial Downregulation of a Small Gene Set: Short-term inhibition of CDK8/19 under basal conditions leads to the downregulation of a small subset of genes. oup.comnih.gov Interestingly, many of these genes are those that are inducible by signals such as serum or PKC stimulation. oup.comnih.gov
Prolonged Inhibition Effects: Prolonged inhibition of CDK8/19 can lead to the upregulation of a larger set of genes. oup.comnih.gov This may be an adaptive response of the cells to the sustained absence of CDK8/19 kinase activity.
Super-enhancers (SEs) are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease. CDK8/19 have a complex and context-dependent relationship with SEs.
Negative Regulation in Certain Contexts: In some cellular contexts, such as acute myeloid leukemia (AML), CDK8 and CDK19 have been found to restrain the activity of key SE-associated genes. nih.govnih.gov Inhibition of Mediator kinases in these cells can lead to a disproportionate upregulation of SE-associated genes, including those with tumor suppressor functions. nih.govnih.gov
Positive Regulation in Other Contexts: In other cell types, CDK8/19 inhibition can lead to the downregulation of SE-driven genes. The specific effect appears to be highly dependent on the cellular lineage and the specific set of transcription factors driving the SE activity.
Occupancy at Super-Enhancers: ChIP-seq data has shown that CDK8 is physically present at super-enhancers in various cell types. nih.gov This co-localization suggests a direct role in modulating the transcriptional output from these powerful regulatory elements.
Direct Phosphorylation of Transcription Factors by CDK8/19
Beyond their effects on the general transcription machinery, CDK8 and CDK19 can directly phosphorylate a variety of transcription factors, thereby modulating their activity, stability, and ability to regulate gene expression. frontiersin.org Inhibition by this compound would directly block these phosphorylation events.
STAT Proteins: CDK8 can directly phosphorylate STAT1 on Serine 727, a modification that is important for the full transcriptional activity of STAT1 in response to IFN-γ. rsmu.pressnih.gov
SMAD Proteins: In the TGF-β signaling pathway, CDK8 can phosphorylate SMAD transcription factors, influencing their activity. oup.com
Other Transcription Factors: A growing list of transcription factors has been identified as substrates for CDK8/19, including c-Myc, NOTCH1, and E2F1, highlighting the broad impact of these kinases on diverse signaling pathways and cellular processes. rsmu.presssc.eduembopress.org
Table 1: Effects of CDK8/19 Inhibition on Transcriptional Processes
| Transcriptional Process | Effect of this compound Inhibition | Key Findings | Citations |
| RNA Pol II CTD Phosphorylation | Decreased phosphorylation at Ser2 and Ser5 | Gene-specific reduction, particularly at signal-induced genes. | nih.govpnas.orgoup.com |
| Transcriptional Initiation | Minimal direct effect | Pol II recruitment to promoters is largely unaffected. | nih.gov |
| Pause Release | Impeded at specific genes | Can lead to an accumulation of paused Pol II. | nih.govcngb.org |
| Transcriptional Elongation | Reduced efficiency | Leads to slower elongation complexes with hypophosphorylated Pol II. | nih.govpnas.org |
Table 2: Impact of this compound on Gene Expression Patterns
| Gene Expression Category | Effect of this compound Inhibition | Key Characteristics | Citations |
| Signal-Induced Genes | Strong suppression of induction | Affects a broad range of signaling pathways (e.g., NFκB, serum response). | oup.comnih.govnih.gov |
| Basal Gene Expression | Minimal to modest effects | Short-term inhibition downregulates a small set of mostly inducible genes. | oup.comnih.govtandfonline.com |
| Super-Enhancer Driven Genes | Context-dependent (up- or down-regulation) | In AML, inhibition can upregulate SE-associated tumor suppressor genes. | nih.govnih.gov |
Table 3: Known Transcription Factor Substrates of CDK8/19
| Transcription Factor Family | Specific Members | Functional Consequence of Phosphorylation | Citations |
| STAT | STAT1 | Modulation of transcriptional activity in response to IFN-γ. | rsmu.pressnih.gov |
| SMAD | SMADs | Regulation of TGF-β signaling pathway. | oup.com |
| Other | c-Myc, NOTCH1, E2F1 | Diverse effects on cell cycle, development, and oncogenesis. | rsmu.presssc.eduembopress.org |
Cdk8/19 in 1 Effects on Specific Cellular Signaling Pathways
Wnt/β-catenin Signaling Pathway Modulation
CDK8 is recognized as a positive regulator of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, particularly colorectal cancer (CRC) pnas.orgfrontiersin.orgactanaturae.ru. CDK8 enhances the transcriptional activity of β-catenin, a key effector of this pathway. Mechanistically, CDK8 can phosphorylate E2F1, a protein that normally suppresses β-catenin/TCF transcriptional activity, thereby hindering E2F1's suppressive function mdpi.com. Furthermore, CDK8 has been implicated in promoting metastasis in CRC by regulating matrix metalloproteinase 3 (MMP3) via the Wnt/β-catenin pathway mdpi.com. Studies indicate that CDK8 inhibition, particularly in the context of activated oncogenic β-catenin, can shift cellular phenotypes from a stem cell to a transit amplifying state elifesciences.org. CDK8/19 inhibitors have been shown to inhibit β-catenin signaling, underscoring their role in modulating this pathway google.com.
NFκB Signaling Pathway Inhibition
CDK8 and CDK19 are key co-activators that potentiate the induction of transcription mediated by Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) pnas.orgnih.govsenexbio.com. Inhibition of CDK8/19 kinase activity selectively suppresses the elongation of NFκB-induced transcription, particularly when activated by canonical inducers such as Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1 (IL1), and this effect is largely independent of p21 pnas.orgsenexbio.com. This inhibition primarily targets newly induced gene expression rather than basal NFκB activity pnas.orgmdpi.comoup.com. CDK8/19 coregulation of NFκB is mediated through their role in promoting the elongation-enabling phosphorylation of the RNA Polymerase II C-terminal domain (CTD) on NFκB-induced genes pnas.org. Notably, CDK8/19 co-localize with NF-κB and C/EBPβ at the promoter regions of inflammation-related genes, such as IL8, CXCL1, and CXCL2, facilitating their transcription frontiersin.org. These specific targets are often pro-tumorigenic cytokines, and their induction is significantly affected by CDK8/19 inhibition pnas.orgsenexbio.com.
STAT Signaling Pathway Regulation (STAT1, STAT3, STAT5)
CDK8 and its paralog CDK19 directly phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, including STAT1, STAT3, and STAT5 frontiersin.orgmdpi.comnih.govelifesciences.orgpnas.org. This phosphorylation is critical for fully functional STAT-dependent transcription. For instance, fully developed STAT1-dependent transcription requires additional phosphorylation by CDK8 at STAT1 serine 727 (STAT1S727), a modification that is key for the IFN-γ-induced anti-viral response mdpi.com. CDK8-dependent phosphorylation of STAT1 at S727 has been identified as essential for the rapid proliferation of leukemia cells actanaturae.ru. Research indicates that CDK8/19 inhibitors reduce the levels of phosphorylated STAT1 following Interferon-gamma (IFN-γ) stimulation, confirming a kinase-dependent regulatory role frontiersin.org. Furthermore, sensitivity to CDK8/19 inhibition in certain cancers has been correlated with high STAT3 phosphorylation and an enrichment of TNF/NF-kB and STAT target genes aacrjournals.org.
TGFβ/SMAD Signaling Pathway Interactions
The Transforming Growth Factor beta (TGFβ)/SMAD signaling pathway is fundamental to tissue morphogenesis, repair, and homeostasis frontiersin.orgfrontiersin.org. CDK8 and CDK19 interact with SMAD proteins, acting as crucial regulators in this pathway frontiersin.orgnih.govmdpi.compnas.orgfrontiersin.orgnih.govbiorxiv.org. CDK8 can directly phosphorylate SMAD proteins, influencing their transcriptional activity and stability frontiersin.orgnih.gov. In the context of BMP and TGFβ pathways, CDK8/19 drive a cycle of SMAD utilization and disposal. Specifically, CDK8/9 mediate SMAD linker phosphorylation (ALP), which not only fully activates SMAD-dependent transcription but also primes SMAD proteins for subsequent degradation nih.gov. CDK8 has been shown to positively regulate gene expression activated by Mad (the Drosophila homolog of Smad) by directly interacting with its linker region biorxiv.org. In colorectal cancer models, CDK8 has been shown to interact with the TGF-β/SMAD pathway, inducing microRNA-181b, which in turn inhibits tissue inhibitor of metalloproteinases-3 (TIMP-3), a known suppressor of invasion and metastasis mdpi.com.
Estrogen Receptor (ER) Signaling Pathway Control
CDK8 plays a significant role in regulating Estrogen Receptor (ER) signaling, particularly in ER-positive breast cancers pnas.orgactanaturae.rumdpi.comnih.gov. It acts downstream of the ER, enhancing estrogen-induced transcription by facilitating the phosphorylation of the RNA Pol II CTD, which is essential for the elongation of ER-inducible genes frontiersin.orgnih.gov. Studies have demonstrated that CDK8/19 inhibitors can suppress the growth of ER-positive breast cancer cells and also prevent the development of estrogen independence, a common resistance mechanism to endocrine therapies mdpi.comnih.gov. These inhibitors have been shown to potentiate the growth-inhibitory effects of ER antagonists, such as fulvestrant, and to reduce the estrogen-stimulated association of phosphorylated RNA Pol II with ER-responsive gene promoters mdpi.comnih.gov. CDK8/19 are identified as co-activators of the ER pathway nih.gov.
Androgen Receptor (AR) Signaling Pathway Influence
CDK8 and CDK19 are implicated in the regulation of Androgen Receptor (AR) activity and play a role in prostate cancer progression, particularly in castration-resistant prostate cancer (CRPC) elifesciences.orgsciencedaily.combiorxiv.orgoup.compamgene.com. Research suggests that CDK8/19 influence prostate cancer growth in an androgen-dependent manner and contribute to the development of castration resistance sciencedaily.compamgene.com. Combined treatment with CDK8/19 inhibitors and anti-androgenic agents has shown a dramatic reduction in cancer cell viability sciencedaily.compamgene.com. CDK8/19 kinase activity appears to restrain castration-induced transcriptional reprogramming and drive androgen-independent growth in CRPC biorxiv.org. Furthermore, CDK8/19 inhibition has been observed to decrease prostate-specific antigen (PSA) secretion and, when combined with enzalutamide, additively reduces proliferation in CRPC cells oup.com. These findings highlight the potential of targeting CDK8/19 to overcome resistance to anti-androgenic therapies sciencedaily.comoup.com.
HIF1α Signaling Pathway Interplay
Hypoxia-Inducible Factor 1-alpha (HIF1α) is a master transcriptional regulator of the cellular response to hypoxia. CDK8, but not its paralog CDK19, is specifically required for the induction of many HIF1α target genes in colorectal cancer cells nih.gov. Mechanistically, HIF1α induces the binding of CDK8-Mediator complexes, along with the Super Elongation Complex (SEC), to alleviate RNAPII pausing and promote transcriptional elongation frontiersin.orgnih.gov. CDK8 depletion minimally affects the basal expression of most HIF1α target genes under normoxic conditions, indicating a specific role in hypoxia-induced transcription nih.gov. CDK8 can also be regulated by mutant K-RAS, which promotes HIF1α expression, and in turn, CDK8 acts with mutant K-RAS to activate the Wnt pathway frontiersin.org. CDK8/19 are identified as co-activators of HIF1α nih.gov.
Compound List
Cdk8/19-IN-1
CDK8
CDK19
CDK9
CDK2
GSK3β
PLK1
ASK1
CK1δ
PKA
ROCK1
PKCθ
CDC7
DYRK1B
HASPIN
YSK4
HIPK1
EPHA3
NFκB
STAT1
STAT3
STAT5
SMADs
Mad
Estrogen Receptor (ER)
Androgen Receptor (AR)
HIF1α
β-catenin
E2F1
MMP3
K-RAS
TNFα
IL1
IL8
CXCL1
CXCL2
IFN-γ
AR-V7
PSA
Enzalutamide
Fulvestrant
Trastuzumab
RVU120
Selumetinib
Trametinib
Avutometinib
MED12
MED13
Cyclin C (CCNC)
RNA Polymerase II (Pol II)
YAP
Cdk8/19 in 1 in Disease Research Models Excluding Clinical Human Trials
Impact on Cellular Proliferation and Cell Cycle Dynamics
Inhibition of CDK8/19 has profound effects on the cell cycle, the series of events that take place in a cell leading to its division and duplication. Research in cancer cell models demonstrates that these inhibitors can disrupt the normal progression of the cell cycle, leading to anti-proliferative outcomes.
Regulation of G1/S Transition Regulators
The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint in the cell cycle, ensuring that cells only replicate their DNA when appropriate wikipedia.org. Selective CDK8/19 inhibitors have been shown to induce a premature transition from the G1 to the S phase in sensitive cancer cells nih.govnih.gov. This disruption is achieved by modulating the mRNA expression of key regulators of this transition nih.gov.
Specifically, inhibition of CDK8/19 leads to a decrease in the population of cells in the G1 phase and an increase in the S phase population nih.govnih.gov. This is accompanied by changes in the expression of crucial regulatory proteins. For instance, the levels of p21 and p27, which are inhibitors of the G1/S transition, are decreased. Conversely, proteins that promote entry into S phase, such as Cdc6 and phosphorylated MCM2, show increased expression nih.gov. This orchestrated deregulation pushes the cell into DNA replication prematurely.
Induction of DNA Damage Response
The forced and premature entry into the S phase, driven by CDK8/19 inhibition, creates a state of cellular stress. This aberrant progression triggers a DNA Damage Response (DDR), a network of cellular pathways that detects and responds to DNA damage nih.govnih.gov. The cell activates this response as a consequence of the improperly timed DNA replication, which can lead to errors and instability in the genome nih.govsc.edu. The activation of the DDR is a direct result of the inhibitor-mediated changes in gene expression that accelerate the G1/S transition nih.gov.
Mechanisms of ATR-Dependent Cell Death
Following the induction of the DDR, cells treated with CDK8/19 inhibitors undergo a specific form of cell death that is dependent on the Ataxia Telangiectasia and Rad3-related (ATR) kinase nih.govnih.gov. ATR is a key sensor of DNA damage and replication stress. The sustained cellular stress caused by premature S-phase entry leads to ATR-dependent cell death, which notably occurs in a caspase-independent manner nih.govnih.gov. This suggests a unique mechanism of cell killing that bypasses some of the classical apoptosis pathways. The inhibition of CDK8/19 activity ultimately leads to cell death by modulating gene expression, which in turn causes a premature G1/S transition and subsequent activation of a lethal DDR pathway mediated by ATR nih.govresearchgate.net.
Table 1: Effects of CDK8/19 Inhibition on Cell Cycle Dynamics
| Parameter | Observed Effect | Key Proteins Involved | Reference |
|---|---|---|---|
| Cell Cycle Phase Distribution | Decrease in G1 phase population; Increase in S phase population. | N/A | nih.govnih.gov |
| G1/S Transition Regulation | Premature entry into S phase. | p21 (decreased), p27 (decreased), Cdc6 (increased), MCM2 (increased phosphorylation). | nih.gov |
| Cellular Stress Response | Induction of DNA Damage Response (DDR). | ATR kinase activation. | nih.govnih.gov |
| Cell Fate | ATR-dependent, caspase-independent cell death. | ATR | nih.gov |
Role in Cancer Models
The impact of Cdk8/19-IN-1 and similar inhibitors has been extensively studied in various preclinical cancer models, revealing context-dependent effects and therapeutic potential.
Effects in Colorectal Cancer Models
CDK8 is frequently amplified or overexpressed in colorectal cancer (CRC) and is considered an oncogene in this context nih.govharvard.edu. Its expression has been associated with shorter patient survival nih.gov. CDK8 plays a role in promoting the Wnt/β-catenin signaling pathway, a key driver of CRC icr.ac.ukfrontiersin.org.
While CDK8 knockdown has been shown to inhibit CRC cell growth, the effects of kinase inhibitors like this compound on cell proliferation in culture have been modest in some studies nih.govnih.gov. However, a significant finding is that CDK8 inhibition can selectively suppress the growth of CRC metastases, particularly in the liver nih.govnih.gov. This effect is linked to the regulation of genes involved in metastasis, such as TIMP3 and matrix metalloproteinases nih.gov. Furthermore, CDK8 can phosphorylate the transcription factor E2F1, thereby inhibiting its apoptosis-inducing activity. Targeting CDK8 can restore E2F1 function and sensitize CRC cells to treatments such as radiation frontiersin.org.
Effects in Breast Cancer Models (ER-positive, HER2-positive, Triple-Negative)
The role of CDK8/19 inhibition has been investigated across the major subtypes of breast cancer, showing promise in each.
ER-positive (ER+) Breast Cancer : In ER-positive breast cancers, which account for about 70% of cases, CDK8 acts as a downstream mediator of the estrogen receptor nih.govnih.gov. Inhibitors of CDK8/19 suppress estrogen-induced gene transcription and the mitogenic effects of estrogen nih.govresearchgate.net. They have been shown to potentiate the growth-inhibitory effects of ER antagonists like fulvestrant both in vitro and in vivo nih.gov. Importantly, these inhibitors can impede the development of estrogen independence, a common mechanism of resistance to hormone therapy nih.govnih.gov.
HER2-positive (HER2+) Breast Cancer : In cancers that overexpress the HER2 receptor, resistance to HER2-targeting drugs is a major clinical challenge. Inhibition of CDK8/19 has been found to sensitize HER2+ breast cancers to these therapies nih.govresearchgate.net. Selective CDK8/19 inhibitors show synergistic interactions with agents like lapatinib (B449) and trastuzumab, helping to overcome and prevent drug resistance in preclinical models nih.gov. This suggests that combining CDK8/19 inhibitors with HER2-targeting drugs could improve treatment outcomes nih.govresearchgate.net.
Triple-Negative Breast Cancer (TNBC) : TNBC is an aggressive subtype with limited targeted therapy options. Expression of CDK8/19 has been correlated with shorter relapse-free survival in TNBC patients, particularly those who have received systemic therapy pnas.org. CDK8/19 inhibitors have been shown to suppress the growth of TNBC tumors and reduce lung metastases in animal models pnas.orgpnas.orgfirstwordpharma.com. While CDK8 may not be essential for the proliferation of TNBC cells, it appears to promote tumor regrowth and metastatic spread nih.gov. In some contexts, the anticancer effects in TNBC models may be kinase-independent pnas.org.
Table 2: Summary of CDK8/19 Inhibition Effects in Preclinical Cancer Models
| Cancer Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Colorectal Cancer | Suppression of liver metastasis; Sensitization to radiation. | Regulation of metastasis-related genes (TIMP3, MMPs); Restoration of E2F1 activity. | nih.govfrontiersin.orgnih.gov |
| ER-positive Breast Cancer | Inhibition of estrogen-driven growth; Potentiation of antiestrogen therapy; Prevention of estrogen independence. | Suppression of ER-mediated transcription. | nih.govnih.gov |
| HER2-positive Breast Cancer | Sensitization to HER2-targeting drugs (lapatinib, trastuzumab); Overcoming drug resistance. | Modulation of transcriptional reprogramming associated with resistance. | nih.govresearchgate.net |
| Triple-Negative Breast Cancer | Suppression of tumor growth and lung metastasis. | Inhibition of transcriptional programs driving adaptation and metastasis. | pnas.orgpnas.orgnih.gov |
Effects in Acute Myeloid Leukemia (AML) Models
Research into the effects of Cyclin-Dependent Kinase 8 and 19 (CDK8/19) inhibition in preclinical models of Acute Myeloid Leukemia (AML) has revealed a multi-faceted anti-leukemic activity. Targeting CDK8/19 has been identified as a potential therapeutic strategy for AML, a disease characterized by deregulated transcription. ashpublications.org
Inhibitors of CDK8/19, such as SEL120 (also known as RVU120), have demonstrated a unique mechanism of action tied to the regulatory functions of CDK8 in transcription. ashpublications.orgashpublications.org Studies show that AML cells sensitive to these inhibitors are enriched for leukemia stem cell (LSC) signatures. ashpublications.org Treatment with CDK8/19 inhibitors leads to the activation of lineage commitment genes, suggesting a role in overcoming the differentiation block that is a hallmark of AML. ashpublications.orgashpublications.org This is supported by transcriptomic analysis showing that one of the earliest events following treatment is the derepression of lineage commitment genes. ashpublications.org
Furthermore, CDK8/19 inhibition has been shown to induce differentiation and maturation in CD34+/CD38- leukemia stem cells. nih.gov In various AML cell lines and patient-derived AML cells (PDCs), treatment resulted in reduced viability, induction of apoptosis, and a commitment to differentiation. ashpublications.org The inhibition also significantly repressed transcriptomic signatures dependent on the MYC proto-oncogene. ashpublications.org
A key pathway affected by CDK8/19 inhibition in AML models is the Signal Transducer and Activator of Transcription (STAT) pathway. Sensitive cells often show higher levels of STAT5. ashpublications.org Treatment with inhibitors like SEL120 and MK256 led to a reduction in the phosphorylation of STAT5 and STAT1. ashpublications.orgnih.gov In vivo studies using orthotopic AML patient-derived xenograft (PDX) models confirmed these effects, showing that administration of a CDK8/19 inhibitor could reduce the tumor burden to undetectable levels, decrease splenomegaly, and lead to partial bone marrow recovery. ashpublications.org
| Feature | Observation in AML Models | Reference Compound(s) |
| Cell Differentiation | Induces differentiation and maturation of leukemia stem cells (LSCs). ashpublications.orgnih.gov | SEL120, RVU120, MK256 |
| Cell Viability | Reduces viability and induces apoptosis in AML cell lines and patient-derived cells. ashpublications.org | SEL120 |
| Gene Expression | Represses MYC-dependent gene signatures and activates lineage commitment genes. ashpublications.org | SEL120 |
| Signaling Pathways | Reduces phosphorylation of STAT1 and STAT5. ashpublications.orgnih.gov | SEL120, MK256 |
| In Vivo Efficacy | Reduces tumor burden and splenomegaly in patient-derived xenograft models. ashpublications.org | SEL120 |
Effects in Prostate Cancer Models (including Castration-Resistant Prostate Cancer)
In prostate cancer research models, particularly those for advanced and castration-resistant prostate cancer (CRPC), the inhibition of CDK8 and its paralog CDK19 has emerged as a promising strategy. aacrjournals.orgnih.gov Both CDK8 and CDK19 are often upregulated in CRPC. nih.gov
Studies using selective CDK8/19 inhibitors have demonstrated anti-proliferative activity in prostate cancer cells both in vitro and in vivo. nih.gov The mechanism involves the modulation of genes that regulate the cell cycle, specifically leading to a premature G1/S transition. nih.gov This disruption of the normal cell cycle progression induces a DNA damage response, followed by ATR-dependent, caspase-independent cell death in sensitive prostate cancer cells. nih.gov
A significant finding is the role of CDK8/19 in castration resistance. nih.gov While CDK8/19 inhibition has a modest effect on the growth of certain CRPC cells (e.g., 22Rv1) in intact male mice, it strongly suppresses their growth in castrated animals. aacrjournals.org This suggests that CDK8/19 inhibition can reverse the castration-resistant phenotype and restore sensitivity to androgen deprivation therapy. nih.gov In some CRPC xenograft models, prolonged treatment with a CDK8/19 inhibitor combined with castration not only halted tumor growth but also led to tumor regression and, in some cases, cures. nih.gov
Transcriptomic analyses revealed that CDK8/19 inhibition suppresses castration-induced transcriptional reprogramming in tumor cells. aacrjournals.org This effect extends to the tumor microenvironment, as the treatment also affects stromal gene expression. aacrjournals.orgnih.gov Furthermore, CDK8/19 inhibition has been shown to decrease the androgen-stimulated expression of key genes, including the one for prostate-specific antigen (PSA). aacrjournals.org The combination of CDK8/19 inhibitors with anti-hormonal agents dramatically reduced the viability of cancer cells in long-term treatment models. sciencedaily.com Efficacy has also been demonstrated in patient-derived xenograft (PDX) models of CRPC and in models of androgen receptor (AR)-negative prostate cancer. aacrjournals.orgnih.gov
| Model Type | Key Findings | Reference Compound(s) |
| Prostate Cancer Cell Lines (e.g., VCaP) | Inhibited cell proliferation; induced premature G1/S transition and ATR-dependent cell death. nih.gov | T-474, T-418 |
| CRPC Xenografts (e.g., 22Rv1) | Strongly suppressed tumor growth in castrated mice, reversing castration resistance. aacrjournals.orgnih.gov | SNX631 |
| CRPC Xenografts (Long-term) | Induced tumor shrinkage and cures in a subset of animals when combined with castration. nih.govsc.edu | Not specified |
| AR-Negative Xenografts (e.g., PC3) | Significantly inhibited in vivo growth in both flank and bone locations. aacrjournals.org | SNX631 |
| Patient-Derived Xenografts (CRPC) | Showed efficacy in a model from a patient who had failed multiple lines of therapy. aacrjournals.org | SNX631 |
Effects in Ovarian Clear Cell Carcinoma Models
Ovarian clear cell carcinoma (OCCC) is a subtype of epithelial ovarian cancer known for its resistance to standard platinum-based chemotherapy. nih.govaacrjournals.org Research has shown that CDK8 protein levels are elevated in OCCC tissues compared to benign tissue, suggesting it as a viable therapeutic target. nih.govnih.gov
In OCCC cell line models (ES-2, TOV-21-G, RMG-1), the use of a selective CDK8/19 inhibitor, SNX631-6, demonstrated a potent synergistic effect with standard chemotherapeutics. aacrjournals.orgnih.gov While the inhibitor had limited effects on cell proliferation as a monotherapy in vitro, it significantly enhanced the efficacy of cisplatin, carboplatin, and paclitaxel. nih.govaacrjournals.org Notably, in cells demonstrating platinum resistance, the addition of the CDK8/19 inhibitor reverted them to a platinum-sensitive state. aacrjournals.org
In vivo studies using xenograft models of OCCC have confirmed these promising results. nih.gov Oral administration of SNX631-6 showed strong antitumor and anti-metastatic effects. nih.govnih.gov When combined with platinum-based therapy, the inhibitor significantly reduced tumor growth and extended survival. nih.govnih.gov These findings indicate that therapeutically achievable concentrations of CDK8/19 inhibitors may overcome platinum resistance, a major clinical challenge in OCCC. aacrjournals.orgnih.gov
| Research Model | Treatment | Key Outcomes |
| OCCC Cell Lines (ES-2, TOV-21-G, RMG1) | SNX631-6 + Cisplatin/Carboplatin/Paclitaxel | Strong potentiation of chemotherapeutic effects; reversal of platinum resistance. aacrjournals.org |
| OCCC Xenografts (Subcutaneous) | SNX631-6 (oral) + Cisplatin (IP) | Significant tumor growth inhibition; prolonged survival. aacrjournals.orgnih.gov |
| OCCC Xenografts (Intraperitoneal) | SNX631-6 (oral) | Demonstrated significant anti-metastatic activity. nih.gov |
Effects in Pancreatic Cancer Models
The role of CDK8/19 in pancreatic ductal adenocarcinoma (PDAC) has been linked to key oncogenic processes, including angiogenesis. nih.gov Overexpression of CDK8 has been observed to promote angiogenesis in pancreatic cancer through the activation of the CDK8/β-catenin/KLF2 signaling pathway. nih.gov Conversely, silencing CDK8 was found to inhibit angiogenesis in both in vitro and in vivo nude mice xenograft models. nih.gov
In studies exploring cellular stress responses, inhibiting CDK8/19 activity in pancreatic cell lines with compounds like Senexin A or SEL120 was shown to increase sensitivity to proteasome inhibitors. biorxiv.org This suggests a potential combination therapy strategy for pancreatic cancer. biorxiv.org While research into CDK8/19 inhibition as a direct anti-proliferative agent in pancreatic cancer is still developing, its influence on critical support pathways like angiogenesis and cellular maintenance highlights its therapeutic potential in this malignancy. nih.govbiorxiv.orgnih.gov
| Model/System | Finding | Implication |
| Pancreatic Cancer Cells (in vitro & in vivo) | CDK8 overexpression promotes angiogenesis via the β-catenin/KLF2 pathway. nih.gov | Targeting CDK8 could be an anti-angiogenic strategy. |
| Pancreatic Cancer Xenografts | Silencing CDK8 inhibits angiogenesis. nih.gov | Confirms the in vivo relevance of CDK8 in tumor vascularization. |
| Pancreatic Cancer Cell Lines | CDK8/19 inhibition increases sensitivity to proteasome inhibitors. biorxiv.org | Suggests a synergistic combination therapy approach. |
Effects in Melanoma Models
In melanoma research models, CDK8 has been implicated in tumor progression and the anti-tumor immune response. nih.govnih.gov The loss of CDK8 has been shown to significantly reduce the proliferation of metastatic melanoma cell lines that is mediated by a G2/M blockade. nih.gov
From an immuno-oncology perspective, CDK8 appears to play a role in regulating the effectiveness of immune cells. The loss of CDK8 in Natural Killer (NK) cells was found to enhance the anti-tumor response against B16F10 melanoma cells in a model system. nih.gov In contrast to its oncogenic role in cutaneous melanoma, some research in uveal melanoma (UM) has suggested a different function. accscience.com In a study of UM tissue, lower CDK8 immunoreactivity showed a trend of association with a higher pathological stage, pointing to a possible tumor suppressor role for CDK8 in the advancement of this specific melanoma subtype. accscience.com
| Model/Context | Effect of CDK8 Inhibition/Loss | Potential Therapeutic Implication |
| Metastatic Melanoma Cell Lines | Reduces G2/M blockade-mediated proliferation. nih.gov | Direct anti-proliferative effect. |
| Immune System (NK Cells) | Enhances anti-tumor response against melanoma cells. nih.gov | Immunotherapeutic benefit. |
| Uveal Melanoma (Human Tissue) | Lower CDK8 expression trended with higher pathological stage. accscience.com | Suggests a complex, context-dependent role (potential tumor suppressor). |
Effects in Neuroblastoma Models
Neuroblastoma is the most common extracranial solid tumor in children, and studies have identified CDK8/19 as a potential therapeutic target, particularly in tumors with specific genetic backgrounds. dana-farber.org Research has shown that the loss of CDK8/19 can sensitize RAS-mutant neuroblastomas to the effects of MEK inhibitors. dana-farber.org
Preclinical studies have demonstrated that CDK8/19 inhibitors can improve the response to MEK inhibitors in neuroblastomas that have an activated RAS pathway. dana-farber.org For instance, combining the CDK8 inhibitor BI-1347 with the MEK inhibitor trametinib was more effective at reducing the phosphorylation levels of ERK than using trametinib alone. frontiersin.org This suggests that CDK8 inhibition may block the transcriptional functions of MEK, providing a rationale for a new combination therapy strategy for RAS-driven neuroblastomas. dana-farber.orgfrontiersin.org
| Neuroblastoma Model | Treatment Strategy | Observed Effect |
| RAS-Mutant Neuroblastoma | Loss of CDK8/19 + MEK inhibitor | Increased sensitization to MEK inhibition. dana-farber.org |
| RAS-Pathway-Activated Neuroblastoma | CDK8/19 inhibitor + MEK inhibitor | Improved response to MEK inhibition. dana-farber.org |
| Neuroblastoma Cell Lines | CDK8 inhibitor (BI-1347) + MEK inhibitor (trametinib) | Reduced phosphorylation of ERK. frontiersin.org |
Effects in Other Malignancies (e.g., Lung Cancer, Multiple Myeloma, Myelodysplastic Syndrome)
The therapeutic potential of inhibiting CDK8/19 has been investigated across a range of other hematological and solid tumors.
Lung Cancer: In models of lung squamous cell carcinoma, downregulation of CDK8 led to the inhibition of β-catenin expression and promotion of E-cadherin, which in turn attenuated cancer cell invasion. nih.gov In vivo models have also been used to demonstrate the effects of CDK8/19 inhibitors in lung cancer. nih.gov
Multiple Myeloma (MM): CDK8/19 has been explored as a target in multiple myeloma. While standard CDK8/19 kinase inhibitors show moderate anti-proliferative activity in MM cell lines, a novel approach using PROteolysis TArgeting Chimeras (PROTACs) that degrade CDK8/19 has shown significantly greater potency. researchgate.net In MM cell lines that are dependent on Cyclin C (CCNC), a binding partner of CDK8/19, these PROTACs were an order of magnitude more potent than kinase inhibitors. researchgate.net This enhanced effect is linked to the PROTACs' ability to induce the degradation of CCNC, in addition to degrading CDK8 and CDK19. researchgate.net
Myelodysplastic Syndrome (MDS): Myelodysplastic syndromes are clonal bone marrow disorders characterized by ineffective hematopoiesis. frontiersin.org While specific preclinical data on the effects of this compound in MDS models is limited, the CDK8/19 inhibitor RVU120 is being investigated in clinical trials for high-risk MDS, indicating a strong scientific rationale for its use in this disease. ashpublications.org The mechanism is believed to be linked to relieving the differentiation block in hematopoietic stem cells. ashpublications.org
| Malignancy | Model Type | Key Findings on CDK8/19 Inhibition |
| Lung Squamous Cell Carcinoma | Cell lines | Downregulation of CDK8 attenuated cell invasion. nih.gov |
| Multiple Myeloma | CCNC-dependent cell lines | PROTAC degraders of CDK8/19 are significantly more potent than kinase inhibitors at suppressing proliferation. researchgate.net |
| Myelodysplastic Syndrome | (Rationale for clinical trials) | Inhibition is hypothesized to relieve the block in cell differentiation. ashpublications.org |
Modulation of Tumor Microenvironment Components
In preclinical research, the inhibition of Cyclin-Dependent Kinase 8 and 19 (CDK8/19) has demonstrated significant effects on the tumor microenvironment (TME). The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a crucial role in tumor progression and therapeutic response. CDK8/19 inhibitors, such as this compound, can remodel this environment, influencing various cellular components to create a less hospitable setting for tumor growth.
Impact on Stromal Fibroblast Activities
Stromal fibroblasts, particularly cancer-associated fibroblasts (CAFs), are key components of the TME that contribute to cancer progression through various mechanisms, including the secretion of growth factors and cytokines. Research has shown that chemotherapy can induce tumor-promoting paracrine activities in these fibroblasts. However, inhibition of CDK8/19 can suppress these effects. For instance, a CDK8 inhibitor was found to suppress the damage-induced, tumor-promoting paracrine activities of normal fibroblasts pnas.org.
Studies using mouse embryonic fibroblasts (MEFs) as a model for stromal cells have further elucidated the role of CDK8/19. In MEFs lacking both CDK8 and CDK19, RNA sequencing revealed significant alterations in pathways related to cytokine response and extracellular matrix formation nih.govorscience.ruresearchgate.net. This suggests that CDK8/19 activity within stromal fibroblasts is critical for producing the supportive signaling environment that tumors exploit. Furthermore, CDK8/19 inhibition has been shown to affect the expression of key cytokines like IL8, CXCL1, and CXCL2, which are crucial for the communication between tumor cells and stromal elements nih.gov. By disrupting these signaling networks, CDK8/19 inhibitors can diminish the supportive role of stromal fibroblasts in the TME.
Enhancement of Natural Killer (NK) Cell Function and Antitumor Immunity
Natural Killer (NK) cells are innate lymphocytes that provide a first line of defense against cancerous cells. CDK8 and its paralog CDK19 have been identified as negative regulators of NK cell function. Inhibition of these kinases has emerged as a promising strategy to boost NK cell-mediated antitumor immunity nih.govnih.govresearchgate.netaacrjournals.org.
The primary mechanism involves the suppression of STAT1 (Signal Transducer and Activator of Transcription 1) phosphorylation at the S727 residue, a process mediated by CDK8 nih.govnih.govaacrjournals.orgaacrjournals.org. By inhibiting CDK8/19, compounds like this compound decrease pSTAT1-S727 levels. This leads to an augmentation in the production of essential cytolytic molecules, namely perforin and granzyme B, within NK cells nih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.org. The functional consequence is a significant enhancement of the NK cells' ability to lyse tumor cells, as observed in models of leukemia, melanoma, and breast cancer nih.govnih.govresearchgate.net.
Moreover, CDK8/19 inhibition has shown synergistic effects when combined with other immunotherapies. It can augment the anti-tumoral activity of anti-PD-1 antibodies and SMAC mimetic therapies, which primarily promote T-cell mediated immunity nih.govnih.govresearchgate.netnih.gov. This suggests that targeting CDK8/19 not only enhances the innate immune response via NK cells but also complements adaptive immune strategies, leading to more robust and comprehensive antitumor effects.
| Model System | CDK8/19 Inhibitor | Key Findings | Reference |
| Human & Murine NK Cells | Compound 2 / BI-1347 | Suppressed STAT1S727 phosphorylation; augmented perforin and granzyme B production. | nih.gov |
| Primary Leukemia Cells | Compound 2 | Enhanced NK cell-mediated lysis of primary leukemia cells. | nih.govnih.govresearchgate.net |
| Melanoma & Breast Cancer Xenograft Mice | BI-1347 | Increased response rate and survival. | nih.govnih.govresearchgate.net |
| EMT6 Breast Cancer Model | BI-1347 + SMAC mimetic | Increased NK cell infiltration and enhanced survival. | nih.govnih.govresearchgate.net |
| B16F10 Melanoma & v-abl+ Lymphoma Mouse Models | Genetic Deletion of CDK8 in NK cells | Increased perforin expression and improved tumor surveillance. | aacrjournals.orgaacrjournals.org |
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Research indicates that CDK8 plays a role in promoting this process. High levels of CDK8 have been associated with the increased expression of key angiogenic factors, including vascular endothelial growth factor (VEGF) and its receptor, VEGFR2 nih.gov. The mechanism appears to involve the CDK8-β-catenin-KLF2 signaling axis, where CDK8 upregulates β-catenin, which in turn promotes the expression of genes involved in angiogenesis nih.gov. Therefore, by inhibiting CDK8, this compound and similar compounds may disrupt this pathway, leading to a reduction in tumor-associated angiogenesis.
Reversal and Prevention of Preclinical Drug Resistance Mechanisms
A significant challenge in cancer therapy is the development of drug resistance. CDK8/19 kinases have been identified as key regulators of the transcriptional reprogramming that allows cancer cells to adapt to and evade the effects of targeted therapies and chemotherapy mdpi.com.
In preclinical models of breast and colon cancer, CDK8/19 inhibitors have demonstrated the ability to prevent the development of resistance to drugs targeting the epidermal growth factor receptor (EGFR), such as gefitinib, erlotinib, and cetuximab mdpi.com. While the CDK8/19 inhibitors showed limited growth-inhibitory effects on their own, they strongly suppressed the emergence of resistant cell populations during long-term treatment with EGFR inhibitors mdpi.com.
Similarly, in models of HER2-positive breast cancer, combining a CDK8/19 inhibitor with HER2-targeting drugs like lapatinib not only produced synergistic anticancer effects but also overcame and prevented both inherent and acquired resistance pnas.org. This effect was observed in cell lines and xenograft tumor models, where the combination therapy strongly suppressed tumor growth even in lapatinib-resistant cancers pnas.org.
The underlying mechanism often involves preventing the chemotherapy- or targeted therapy-induced transcription of factors that promote cell survival and resistance. For example, the CDK8/19 inhibitor Senexin A was found to reverse the paracrine-associated anti-apoptotic activity induced by doxorubicin treatment in a co-culture system frontiersin.org. By inhibiting the transcriptional elongation of stress-response genes, CDK8/19 inhibitors block the adaptive pathways that lead to drug resistance, thereby potentiating the efficacy of conventional cancer treatments mdpi.compnas.org.
| Cancer Model | Primary Drug | CDK8/19 Inhibitor | Outcome | Reference |
| Breast Cancer (ER+) | Fulvestrant | Senexin B | Potentiated anti-estrogen effect. | pnas.org |
| Breast & Colon Cancer | EGFR inhibitors (gefitinib, erlotinib, cetuximab) | Unspecified CDK8/19 inhibitors | Suppressed development of adaptive resistance. | mdpi.com |
| HER2+ Breast Cancer | HER2 inhibitors (lapatinib, trastuzumab) | Senexin B / SNX631 | Synergistic growth inhibition; overcame and prevented resistance. | pnas.org |
| Colon Cancer Cells | Doxorubicin | Senexin A | Reversed chemotherapy-induced paracrine anti-apoptotic activity. | frontiersin.org |
Cdk8/19 in 1 in Non Oncological Research Models
Role in Developmental Programming and Embryogenesis
CDK8 is indispensable for early embryonic development. Complete knockout of CDK8 in mice results in embryonic lethality between days 2.5 and 3, primarily due to preimplantation defects mdpi.comfrontiersin.orgnih.gov. This critical role underscores CDK8's function in regulating the complex transcriptional shifts required for embryogenesis. Studies indicate that CDK8/19 inhibition can suppress transcriptional reprogramming, a process fundamental to embryonic development oup.com.
In the model organism Drosophila melanogaster, the CDK8-Cyclin C (CycC) complex is essential for linking nutrient intake to developmental timing by regulating ecdysone (B1671078) receptor (EcR)-activated gene expression. Mutants lacking CDK8 or CycC exhibit lethality during the prepupal stage, delayed larval-pupal transitions, and aberrant fat accumulation, partly due to CDK8-CycC's direct inactivation of SREBP, a key regulator of lipogenic genes plos.org.
In mammalian development, CDK8 exhibits significantly higher mRNA and protein expression compared to CDK19 in early embryonic stages (up to approximately E6.5) in both mouse and human embryos, suggesting CDK8 is the predominant Mediator kinase during this period researchgate.net. The Mediator kinase module, including CDK8, is implicated in various developmental signaling pathways frontiersin.orgnih.govresearchgate.netup.pt. Furthermore, the MED12 and MED13 subunits associated with the Mediator complex also profoundly influence metabolism and development, with MED13 deletion impacting systemic metabolic processes tandfonline.com.
Implications in Metabolic Homeostasis Research
CDK8 and CDK19 are recognized for their diverse and conserved roles in metabolic regulation frontiersin.orgnih.govresearchgate.netup.pttandfonline.com. In yeast, CDK8 regulates cellular responses to nutrient depletion mdpi.com. In mammals, CDK8 is important for cellular adaptation to hypoxia, a condition that induces significant metabolic changes tandfonline.com.
The regulation of lipid metabolism is notably influenced by CDK8. In Drosophila, the CDK8-CycC complex inhibits SREBP, a transcription factor controlling lipogenic genes, thereby regulating lipogenesis plos.org. Similarly, in mammals, CDK8 acts as a negative regulator of lipid biosynthesis, inhibiting the expression of SREBP-dependent genes frontiersin.org.
CDK8 kinase activity is also crucial for glucose metabolism, promoting the upregulation of glycolytic enzymes in mammalian cells tandfonline.comnih.gov. Inhibition of CDK8/19 activity leads to reduced expression of glucose transporters, decreased glucose uptake, and impaired glycolytic capacity frontiersin.orgnih.govresearchgate.net. This suggests that CDK8 promotes the Warburg effect, a metabolic characteristic often observed in rapidly proliferating cells tandfonline.comnih.gov. Beyond glycolysis, CDK8/19 inhibition can alter core metabolic pathways, including the upregulation of anti-inflammatory lipid mediators that may propagate anti-inflammatory signaling biorxiv.org.
The protein kinase mTORC1 influences Cdk8 stability; under optimal growth conditions, mTORC1-dependent phosphorylation leads to Cdk8 degradation. Conversely, starvation or mTORC1 inhibition increases Cdk8 levels, which then phosphorylates CPSF6, triggering altered transcriptional programs that facilitate adaptation to nutrient and energy metabolism mdpi.com. Furthermore, CDK8 has been linked to insulin (B600854) signaling and glucose metabolism, indicating that its inhibition could present novel therapeutic avenues for managing metabolic disorders like diabetes and obesity by potentially improving insulin sensitivity and blood glucose levels patsnap.com.
Effects on Innate Immunity and Antiviral Responses
The Mediator kinases CDK8 and CDK19 are implicated in regulating innate immune responses frontiersin.orgnih.govresearchgate.netup.pt. Upon stimulation by Toll-like receptor 9 (TLR9), CDK8/19, along with transcription factors C/EBPβ and NF-κB, are recruited to the promoters of inflammatory genes such as interleukin 8 (IL-8), IL-10, and CC-chemokine ligand 2 (CCL2) mdpi.com.
Inhibition of CDK8 leads to enhanced production of the anti-inflammatory cytokine IL-10 while concurrently reducing pro-inflammatory cytokines like tumor necrosis factor (TNF) and IL-6 in activated myeloid cells harvard.edu. This suggests that CDK8 inhibition promotes immune tolerance within the innate immune compartment harvard.edu. Studies have shown that CDK8 plays a role upstream of STAT1, promoting the transcription of antiviral genes following interferon-gamma (IFN-γ) stimulation in macrophages mdpi.com.
Research using selective CDK8/19 inhibitors like Senexin B has demonstrated a significant reduction in the pro-inflammatory activity of monocytic cells when stimulated by influenza virus or lipopolysaccharides (LPS). This inhibition leads to decreased mRNA levels of key pro-inflammatory cytokines, including IL-6, IL-1β, CCL2, and CXCL10, and also reduces functional inflammatory manifestations such as cell clustering and chemokine-dependent migration nih.gov.
Table 1: Impact of CDK8/19 Inhibition on Cytokine Gene Expression in Monocytic Cells
| Cell Type | Stimulus | Treatment | Cytokine | Relative mRNA Level (vs. Control) |
| THP1 | Influenza virus | Senexin B | IL6 | Decreased |
| THP1 | Influenza virus | Senexin B | IL1B | Decreased |
| THP1 | Influenza virus | Senexin B | CCL2 | Decreased |
| THP1 | Influenza virus | Senexin B | CXCL10 | Decreased |
| U937 | Influenza virus | Senexin B | IL6 | Decreased |
| U937 | Influenza virus | Senexin B | IL1B | Decreased |
| U937 | Influenza virus | Senexin B | CCL2 | Decreased |
| U937 | Influenza virus | Senexin B | CXCL10 | Decreased |
| PBMCs | Influenza virus | Senexin B | IL6 | Decreased |
| PBMCs | Influenza virus | Senexin B | IL1B | Decreased |
| PBMCs | Influenza virus | Senexin B | CCL2 | Decreased |
| PBMCs | Influenza virus | Senexin B | CXCL10 | Decreased |
Data derived from studies using Senexin B, a selective CDK8/19 inhibitor, showing reduced induction of pro-inflammatory cytokines in response to viral stimulation nih.gov.
CDK8 inhibitors have also demonstrated antiviral efficacy. For instance, they have shown a marked reduction in human cytomegalovirus (HCMV) replication, even at nanomolar concentrations researchgate.netnih.gov. Furthermore, CDK8/19 inhibitors antagonize the reactivation of HIV-1 provirus and promote latency in T cells by impairing the recruitment of RNA Polymerase II to the HIV-1 Long Terminal Repeat (LTR) researchgate.netasm.org. Mediator kinase inhibition also suppresses hyperactive interferon (IFN) signaling by reducing IFN-responsive transcription factor activity and affecting the splicing of IFN-responsive genes biorxiv.org.
Table 2: Efficacy of CDK8 Inhibitors Against Viral Infections
| Virus | Inhibitor | Cell Type | IC50 (µM) | CC50 (µM) | Selective Index |
| HSV-1 | BMS | Vero | 0.08 | >500 | >6250 |
| HSV-1 | MSC2530818 | Vero | 25 | 138.5 | 5.54 |
| HCMV | SEL120 | HFFs | 0.079 | Not specified | Not specified |
Data illustrates the antiviral activity of CDK inhibitors, including a specific CDK8 inhibitor (MSC2530818), against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV) nih.govmdpi.com.
Modulation of Pluripotency in Stem Cell Research
CDK8 plays a significant role in maintaining the pluripotency of embryonic stem cells (ESCs) and is implicated in controlling cancer stem cell functions mdpi.comnih.govaacrjournals.orgaacrjournals.org. Studies have shown that CDK8 is essential for keeping ESCs in an undifferentiated state; loss of CDK8 activity promotes ESC differentiation nih.govaacrjournals.orgaacrjournals.org. CDK8 expression levels correlate with the pluripotent state of ESCs nih.govaacrjournals.orgaacrjournals.org.
The use of CDK8/19 inhibitors, such as CDK8/19i, has proven effective in stabilizing naïve pluripotency in human induced pluripotent stem cells (hiPSCs) over extended passaging periods, maintaining normal karyotypes and DNA methylation patterns mdpi.com. Inhibition of CDK8/19 can also facilitate the transition of primed pluripotent stem cells to a naïve state researchgate.net.
CDK8 inhibition also regulates cellular plasticity in ESCs. It strengthens the expression of genes that define cell identity while diminishing the expression of genes associated with alternative identities, leading to more homogenous cell cultures without causing cellular damage drugtargetreview.com. This effect is partially mediated by CDK8's regulation of MYC protein and its downstream target gene expression, which are critical for pluripotency nih.govaacrjournals.orgaacrjournals.org.
CDK8 is considered a barrier to cell reprogramming processes, serving as a target for inducing plasticity and cell fate conversion researchgate.net. Pharmacological or genetic inhibition of CDK8/19 can phenocopy the effects of established pluripotency-stabilizing cocktails (like 2i, inhibiting MEK and GSK3) by stabilizing naïve identity and promoting the transition of primed cells to the naïve state researchgate.net.
Table 3: Effects of CDK8/19 Inhibition on Pluripotency Markers in Stem Cells
| Cell Type | Treatment | Phenotype/Marker | Observation |
| Mouse PSCs | CDK8/19i | Colony Morphology | Formation of dome-shaped colonies |
| Mouse ESCs | CDK8/19i | Nanog-GFP reporter expression | Upregulated |
| Mouse ESCs | CDK8/19i | Endogenous Nanog expression | Upregulated |
These findings highlight the capacity of CDK8/19 inhibitors to maintain key pluripotency markers and cellular characteristics in stem cells tocris.com.
Compound List
Cdk8/19-IN-1
CDK8/19i
Senexin A
Senexin B
MSC2530818
SEL120
CCT-251921
BI-1347
Advanced Research Methodologies for Studying Cdk8/19 in 1
In Vitro Cellular and Biochemical Assays
In vitro assays are fundamental to characterizing the activity, selectivity, and cellular impact of Cdk8/19-IN-1. These controlled, laboratory-based experiments provide the foundational data necessary for understanding the compound's mechanism of action.
Cell viability and proliferation assays are critical for determining the anti-proliferative effects of this compound across various cell lines. These assays measure the number of healthy, metabolically active cells after treatment with the inhibitor. A common method employed is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells. nih.gov Research has shown that this compound exhibits potent anti-proliferative activity, with GI50 values (concentration causing 50% growth inhibition) in the nanomolar range for a variety of cancer cell lines. medchemexpress.comtargetmol.com For instance, in Calu-1 lung cancer cells, the GI50 was determined to be 0.43 nM. medchemexpress.com Similarly, potent activity is observed in colon, multiple myeloma, and acute myelogenous leukemia (AML) cells. medchemexpress.comtargetmol.com The AlamarBlue® assay is another method used to assess the viability effects of CDK8/19 inhibitors. nih.gov These studies are essential for identifying cell types that are sensitive to CDK8/19 inhibition and for providing an initial assessment of the compound's therapeutic potential. nih.govresearchgate.net
| Cell Line | Cancer Type | GI50 (nM) | Assay Method |
|---|---|---|---|
| Calu-1 | Lung Cancer | 0.43 | CellTiter-Glo |
| RPMI-8226 | Multiple Myeloma | 0.86 | Not Specified |
| MV4-11 | Acute Myelogenous Leukemia (AML) | 2.5 | Not Specified |
| HCT 116 | Colon Cancer | 0.61 | Not Specified |
Reporter gene assays are powerful tools for investigating how this compound modulates specific signaling pathways. These assays utilize a reporter gene, such as luciferase, linked to a promoter that is regulated by a particular transcription factor or pathway. nih.gov By measuring the reporter gene's expression, researchers can quantify the activity of the pathway. For example, to assess the impact on the NF-κB pathway, a cell line can be engineered to express luciferase under the control of an NF-κB-dependent promoter. nih.govnih.gov Treatment with this compound would be expected to decrease TNFα-induced luciferase expression in these cells, demonstrating the compound's inhibitory effect on NF-κB-mediated transcription. nih.govnih.gov Similarly, the influence of CDK8/19 inhibition on the WNT signaling pathway has been studied using TCF/LEF reporter gene assays. nih.gov These assays are crucial for dissecting the molecular mechanisms through which this compound exerts its cellular effects. nih.gov
Biochemical kinase assays are essential for directly measuring the inhibitory potency and selectivity of this compound against its target kinases. The LanthaScreen® Eu Kinase Binding Assay is a common time-resolved fluorescence resonance energy transfer (TR-FRET) method used for this purpose. nih.govthermofisher.comgoogle.com This assay competitively measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by the inhibitor. nih.govucsd.edu Through such assays, this compound has been identified as a potent dual inhibitor of CDK8 and CDK19, with IC50 values (concentration causing 50% inhibition of enzyme activity) in the sub-nanomolar to low nanomolar range. medchemexpress.comtargetmol.com These assays are also used to determine the selectivity of the compound by testing it against a broad panel of other kinases, where it generally shows significantly lower potency. targetmol.comnih.gov
| Kinase Target | IC50 (nM) | Assay Type |
|---|---|---|
| CDK8 | 0.46 | Biochemical Kinase Assay |
| CDK19 | 0.99 | Biochemical Kinase Assay |
| CDK9 | 270 | Biochemical Kinase Assay |
Immunoblotting, or Western blotting, is a key technique used to detect changes in protein expression and phosphorylation status following treatment with this compound. This method allows for the validation of target engagement and the investigation of downstream signaling effects. A widely used biomarker for CDK8/19 activity is the phosphorylation of STAT1 at serine 727 (pSTAT1 S727). nih.govnih.gov Treatment with CDK8/19 inhibitors has been shown to reduce IFN-γ-induced phosphorylation of STAT1 at this site. nih.govnih.gov Additionally, immunoblotting can be used to analyze the expression levels of proteins involved in cell cycle regulation, such as c-Myc, p21, and p27, and the phosphorylation of proteins like MCM2, which is involved in DNA replication. nih.govoncotarget.com These analyses provide direct evidence of the compound's effect on cellular signaling pathways and processes. nih.govnih.govresearchgate.net
To understand the anti-proliferative mechanism of this compound, cell cycle analysis is performed, typically using flow cytometry. This technique measures the DNA content of individual cells within a population, allowing researchers to determine the proportion of cells in each phase of the cell cycle (G1, S, G2/M). Studies on sensitive prostate cancer cells have shown that treatment with CDK8/19 inhibitors leads to a decrease in the population of cells in the G1 phase and an increase in the S phase population. nih.govoncotarget.com This suggests that the inhibition of CDK8/19 causes a premature or aberrant transition from G1 to S phase. nih.gov This disruption of normal cell cycle progression can ultimately lead to DNA damage and cell death. nih.govoncotarget.com This technique is vital for characterizing the specific cytostatic or cytotoxic effects of the compound. nih.gov
Organoid and 3D spheroid cultures represent a more physiologically relevant in vitro model compared to traditional 2D cell monolayers. merckmillipore.comnih.govfishersci.com These systems better mimic the complex cell-cell and cell-matrix interactions of in vivo tissues. merckmillipore.comnih.gov Intestinal organoids, for example, have been used to study the function of CDK8 and CDK19 in tissue homeostasis and differentiation. embopress.orgjci.orgnih.gov Researchers can grow organoids from primary tissues and then treat them with CDK8/19 inhibitors to assess the impact on growth, differentiation, and gene expression. embopress.orgnih.gov For instance, treatment of intestinal organoids with a CDK8/19 inhibitor was shown to impair forskolin-induced swelling, a functional assay related to the CFTR pathway, and to alter the expression of genes like Cftr. embopress.org These advanced culture systems provide valuable insights into how this compound might function in a more complex biological context, bridging the gap between simple cell culture and in vivo studies. jci.orgresearchgate.net
In Vivo Preclinical Models
Xenograft Models (Cell Line-Derived and Patient-Derived)
Xenograft models, which involve the implantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone for assessing the in vivo efficacy of Cdk8/19 inhibitors.
Cell Line-Derived Xenografts (CDX): In CDX models, established human cancer cell lines are injected subcutaneously into mice. pnas.org This approach has been widely used to test the anti-tumor activity of various CDK8/19 inhibitors. For instance, the efficacy of inhibitors has been evaluated in xenografts derived from breast cancer cell lines (HCC1954), prostate cancer cells (VCaP), and colorectal cancer cells (COLO205, SW620). pnas.orgnih.govnih.gov In a study involving a VCaP xenograft model, a CDK8/19 inhibitor demonstrated potent antitumor activity when administered orally. nih.gov Similarly, in models of lapatinib-sensitive and -resistant HER2+ breast cancer, the CDK8/19 inhibitor SNX631 was shown to suppress tumor growth, both alone and in combination with lapatinib (B449). pnas.org The 22Rv1 castration-resistant prostate cancer (CRPC) cell line has also been used to create xenografts to study the effects of CDK8/19 inhibition on androgen-independent tumor growth. biorxiv.orgresearchgate.net
Patient-Derived Xenografts (PDX): PDX models involve the direct implantation of tumor fragments from a patient into mice. These models are considered more clinically relevant as they better retain the heterogeneity and genetic characteristics of the original human tumor. biorxiv.org The efficacy of CDK8/19 inhibitors has been tested in PDX models of castration-resistant prostate cancer, demonstrating the potential of these compounds to inhibit tumor growth in clinically relevant settings. biorxiv.org Research has shown that despite robust on-target activity, some CDK8/19 inhibitors exhibited only modest efficacy in human tumor line and patient-derived xenografts. nih.gov
| Model Type | Cell Line / Tumor Type | Key Findings | Reference |
|---|---|---|---|
| Cell Line-Derived (CDX) | HCC1954 (HER2+ Breast Cancer) | CDK8/19 inhibitor potentiated the effect of lapatinib and suppressed tumor growth. | pnas.org |
| Cell Line-Derived (CDX) | VCaP (Prostate Cancer) | Oral administration of a CDK8/19 inhibitor exhibited potent antitumor activity. | nih.gov |
| Cell Line-Derived (CDX) | 22Rv1 (Castration-Resistant Prostate Cancer) | Systemic CDK8/19 inhibitor treatment suppressed androgen-independent tumor growth. | biorxiv.orgresearchgate.net |
| Patient-Derived (PDX) | Castration-Resistant Prostate Cancer (CRPC) | CDK8/19 inhibition affected the growth of clinically relevant PDX models. | biorxiv.org |
| Patient-Derived (PDX) | Human Colorectal Cancer | Inhibitors showed modest, though significant, efficacy. | nih.gov |
Genetically Engineered Mouse Models (e.g., Conditional Knockouts)
Genetically engineered mouse models (GEMMs) provide a powerful tool for dissecting the specific roles of CDK8 and CDK19 in normal physiology and disease, thereby helping to validate them as therapeutic targets.
Conditional knockout models, where the deletion of a gene can be induced at a specific time or in a specific tissue, are particularly valuable. Researchers have generated mice with a systemic inducible knockout of Cdk8 on a Cdk19 constitutive knockout background. nih.govelifesciences.org This "double knockout" (iDKO) model allows for the study of the combined loss of both kinases in adult animals, circumventing the embryonic lethality associated with complete Cdk8 loss. pnas.orgnih.gov These models have been instrumental in revealing the redundant and essential functions of CDK8 and CDK19 in processes such as intestinal differentiation and spermatogenesis. nih.govelifesciences.orgjci.orgjci.org For example, studies using conditional knockout mice in the intestinal epithelium demonstrated that CDK8 and CDK19 are functionally redundant and necessary for maintaining the secretory cell lineage. jci.org Transgenic mice capable of induced, tissue-specific expression of a kinase-negative form of CDK8 have also been developed to investigate the potential kinase-independent functions of the protein. rsmu.presscyberleninka.ruresearchgate.net
Pharmacokinetic and Pharmacodynamic Biomarker Assessment
Pharmacokinetic (PK) analysis measures the absorption, distribution, metabolism, and excretion of a drug, essentially tracking its journey through the body. hayesbiomarkerconsulting.com In preclinical studies with this compound, plasma and tumor samples are collected from xenograft models at various time points after administration to quantify the concentration of the compound. nih.gov This data is crucial for determining the drug's bioavailability and ensuring that sufficient concentrations reach the tumor to exert a therapeutic effect. hayesbiomarkerconsulting.comsemanticscholar.org
Pharmacodynamic (PD) biomarkers are used to measure the biological effects of a drug on its target. hayesbiomarkerconsulting.comfda.gov For CDK8/19 inhibitors, a key and widely used PD biomarker is the phosphorylation of STAT1 at the serine 727 residue (p-STAT1SER727). nih.govnih.govnih.gov CDK8 and CDK19 are known to phosphorylate STAT1 at this site. rsmu.pressnih.gov Therefore, a reduction in p-STAT1SER727 levels in tumor tissue following treatment provides direct evidence of target engagement and inhibition of CDK8/19 kinase activity in vivo. nih.govnih.govaacrjournals.org Western blot analysis of tumor lysates from xenograft models treated with CDK8/19 inhibitors has consistently shown a significant reduction in p-STAT1SER727, confirming the on-target activity of these compounds. nih.govnih.govnih.gov
Omics and High-Throughput Analytical Approaches
To understand the global cellular effects of this compound, researchers employ various "omics" and high-throughput technologies. These approaches provide a comprehensive view of the changes occurring at the level of genes, proteins, and their modifications.
Transcriptomic Profiling (e.g., RNA Sequencing, Microarray, Gene Set Enrichment Analysis)
Transcriptomic profiling is used to analyze the complete set of RNA transcripts in a cell, providing insights into how this compound alters gene expression.
RNA Sequencing (RNA-Seq) is a powerful technique used to determine the transcriptional output of cells following CDK8/19 inhibition. jci.org Studies have used RNA-Seq to analyze intestinal organoids after the genetic loss of CDK8/19, revealing their role in regulating transcriptional programs necessary for intestinal cell differentiation. jci.org Similarly, RNA-Seq has been employed to analyze gene expression changes in human cells treated with a selective CDK8/19 inhibitor, cortistatin A, showing that the effects on gene expression were relatively limited but distinct from the effects of genetic knockdown of CDK8 or CDK19. nih.gov
Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states. Following transcriptomic profiling, GSEA is often applied to identify pathways and biological processes that are significantly altered by CDK8/19 inhibition. For example, GSEA has been used to show that loss of CDK8/19 in intestinal organoids leads to a significant negative enrichment of Paneth and tuft cell gene signatures. jci.org
These transcriptomic analyses have revealed that CDK8 and CDK19 play a pleiotropic role in signal-induced transcriptional reprogramming. oup.comnih.govsc.edu Inhibition of these kinases can reduce the induction of genes that are responsive to various signals, highlighting their function in maximizing the expression of strongly inducible genes. oup.comnih.govnih.gov
Proteomic and Phosphoproteomic Analysis
Proteomics is the large-scale study of proteins. Quantitative proteomic analyses have been used to track changes in the abundance of thousands of proteins over time following treatment with a CDK8/19 inhibitor. nih.gov This approach helps to identify downstream effects of CDK8/19 inhibition on cellular pathways and protein networks, revealing selective effects on pathways involved in inflammation, growth, and metabolic regulation. nih.gov
Phosphoproteomics focuses on identifying and quantifying protein phosphorylation, a key post-translational modification regulated by kinases like CDK8 and CDK19. Large-scale, SILAC (Stable Isotope Labeling by Amino acids in Cell culture)-based phosphoproteomic studies have been conducted to identify direct substrates of Mediator kinases in human cells. nih.govebi.ac.uk By treating cells with a highly selective inhibitor and analyzing changes in phosphorylation, researchers have identified numerous high-confidence CDK8/19 targets. aacrjournals.orgnih.govebi.ac.uk These identified substrates include DNA-binding transcription factors and proteins involved with chromatin, DNA repair, and RNA polymerase II, supporting the role of Mediator kinases as key regulators of transcription and suggesting broader functions in other cellular processes. nih.gov A motif-driven, mass spectrometry-based phosphoproteomic study successfully identified STAT1 phosphorylation at SER727 as a top hit, further validating its use as a robust biomarker for CDK8/19 activity. aacrjournals.org
| Methodology | Application in this compound Research | Key Insights | Reference |
|---|---|---|---|
| RNA Sequencing (RNA-Seq) | Whole-transcriptome analysis of intestinal organoids and cell lines post-inhibition. | Identified CDK8/19's role in regulating transcriptional programs for cell differentiation. | jci.orgnih.gov |
| Gene Set Enrichment Analysis (GSEA) | Analysis of transcriptomic data to identify altered biological pathways. | Revealed negative enrichment of specific intestinal cell signatures upon CDK8/19 loss. | jci.org |
| Quantitative Proteomics | Tracking changes in protein abundance over time after inhibitor treatment. | Showed selective effects on inflammation, growth, and metabolic pathways. | nih.gov |
| Phosphoproteomics (SILAC-based) | Large-scale identification of direct CDK8/19 substrates in human cells. | Identified substrates involved in transcription, chromatin regulation, and DNA repair. Validated p-STAT1 as a key biomarker. | aacrjournals.orgnih.gov |
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for DNA Binding and Histone Modifications
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to map the genome-wide occupancy of proteins, such as transcription factors and kinases, and to identify the locations of specific histone modifications. In the context of CDK8/19, ChIP-seq helps elucidate how inhibitors alter the interaction of the CDK8/19-Mediator complex with chromatin and affect the epigenetic landscape.
Researchers have employed ChIP-seq to map the binding sites of CDK8 across the genome in various cell types. For instance, in acute myeloid leukemia (AML) cells, ChIP-seq revealed that CDK8 is highly enriched at super-enhancers (SEs), large clusters of enhancers that drive the expression of key oncogenes. nih.gov Hierarchical clustering of ChIP-seq data showed that CDK8's presence is closely associated with other known SE-associated factors like MED1, BRD4, and the active enhancer mark H3K27ac. nih.gov This technique allows for the precise identification of genomic loci, such as the CEBPA locus, where CDK8 is prominently loaded. nih.gov
Furthermore, genome-wide ChIP-seq studies in intestinal epithelial cells depleted of CDK8 and CDK19 have been instrumental in identifying these kinases as critical regulators of intestinal lineage differentiation. jci.org By analyzing the changes in the binding patterns of key cellular components upon CDK8/19 inhibition or depletion, scientists can infer the direct transcriptional targets and downstream pathways regulated by these kinases. The analysis of ChIP-seq data, often compared with profiles of various histone modifications, provides a detailed view of the chromatin state at regions where accessibility is altered due to CDK8/19 modulation. upenn.edu
| Factor/Modification | Association with CDK8 Occupancy (AML Cells) | Key Finding |
| MED1 | Strong positive correlation | CDK8 is a core component of the Mediator complex at super-enhancers. nih.gov |
| BRD4 | Strong positive correlation | Co-localization suggests a functional interplay in regulating gene expression. nih.gov |
| H3K27ac | Strong positive correlation | Indicates CDK8 binds to active enhancer regions. nih.gov |
| H3K4me1 | Positive correlation | Marks putative enhancer elements where CDK8 is found. nih.gov |
| RNA pol II | Variable correlation | Shows CDK8's role in regulating transcriptional machinery. nih.gov |
Genetic Manipulation and Protein Degradation Techniques
To dissect the specific roles of CDK8 and CDK19 and to validate the on-target effects of inhibitors, researchers utilize a variety of genetic manipulation and protein degradation technologies.
Gene Knockdown (e.g., shRNA)
Gene knockdown using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) provides a method for transiently reducing the expression of target proteins. This approach has been used to investigate the individual and combined contributions of CDK8 and CDK19 to cellular processes.
Studies on the NFκB signaling pathway have utilized shRNAs to selectively knock down CDK8, CDK19, or both. pnas.org In human embryonic kidney (HEK293) cells, which express both kinases, the knockdown of either CDK8 or CDK19 alone only partially reduced the induction of NFκB target genes like CXCL1 and IL8 in response to TNFα. pnas.org However, a double knockdown of both kinases significantly diminished the transcriptional response, indicating that CDK8 and CDK19 have redundant functions in potentiating NFκB-induced transcription. pnas.org Similarly, siRNA-mediated silencing of CDK8 in breast cancer cell lines has been shown to reduce cell proliferation and migration. nih.gov
| Knockdown Target | Cell Line | Effect on NFκB-induced Gene Expression | Conclusion |
| CDK8 shRNA | HEK293 | Partial decrease in CXCL1, CXCL2, IL8 induction. pnas.org | CDK8 is involved in NFκB signaling. pnas.org |
| CDK19 shRNA | HEK293 | Partial decrease in CXCL1, CXCL2, IL8 induction. pnas.org | CDK19 is involved in NFκB signaling. pnas.org |
| Dual CDK8/CDK19 shRNA | HEK293 | Greatly diminished induction and effect of inhibitor. pnas.org | CDK8 and CDK19 have complementary/redundant functions. pnas.org |
| CDK8 shRNA | HT1080 (low CDK19) | Significant inhibition of NFκB target gene induction. pnas.org | Confirms CDK8's role in cells with low CDK19 expression. pnas.org |
Gene Knockout (e.g., CRISPR/Cas9)
For a more complete and permanent loss of function, the CRISPR/Cas9 system is employed to create gene knockouts. This technology has been pivotal in distinguishing the kinase-dependent and kinase-independent functions of CDK8 and CDK19 and in validating the specificity of small molecule inhibitors.
Using the CRISPR/Cas9 system, researchers have generated single-knockout (CDK8-KO, CDK19-KO) and double-knockout (CDK8/19-dKO) cell lines. aacrjournals.org Experiments in these cells showed that a selective CDK8/19 inhibitor, Senexin B, affected gene expression in wild-type, CDK8-KO, and CDK19-KO cells, but had almost no effect in CDK8/19-dKO cells. aacrjournals.org This finding demonstrates the high target selectivity of the inhibitor. aacrjournals.org These knockout models also revealed that CDK8 and CDK19 have complementary roles in phosphorylating STAT1 and stabilizing their binding partner, Cyclin C. aacrjournals.orgnih.gov Furthermore, generating mice with an inducible knockout of Cdk8 on a constitutive Cdk19 knockout background has allowed for the in-vivo study of their combined roles, revealing critical functions in spermatogenesis and male fertility. nih.govbiorxiv.org
Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are an emerging therapeutic modality designed to eliminate target proteins rather than just inhibit their activity. A PROTAC is a heterobifunctional molecule that brings a target protein (like CDK8/19) into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Several series of PROTACs targeting CDK8 and CDK19 have been developed. sc.eduaacrjournals.orgresearchgate.net These degraders are often designed by linking a known CDK8/19 inhibitor (such as BI-1347) to a ligand for an E3 ligase, commonly Cereblon (CRBN). nih.govaacrjournals.org Potent PROTACs can induce the degradation of both CDK8 and CDK19 at low nanomolar concentrations. aacrjournals.orgresearchgate.net This approach is valuable for targeting kinase-independent functions of CDK8/19, such as the stabilization of Cyclin C. aacrjournals.orggoogle.com Unlike kinase inhibitors, CDK8/19-degrading PROTACs also induce the degradation of Cyclin C. aacrjournals.org In multiple myeloma cell lines that are dependent on Cyclin C, these PROTACs have shown significantly greater potency than their corresponding kinase inhibitors. aacrjournals.orgresearchgate.net
| Compound Type | Mechanism of Action | Effect on CDK8/19 | Effect on Cyclin C | Key Advantage |
| Kinase Inhibitor (e.g., Senexin B, BI-1347) | Blocks kinase active site | Inhibition of catalytic activity. aacrjournals.orgnih.gov | Stabilization (kinase-independent function). nih.govaacrjournals.org | Targets kinase-dependent functions. |
| PROTAC Degrader (e.g., SNX7886) | Induces proteasomal degradation | Elimination of the entire protein. nih.gov | Co-degradation with CDK8/19. nih.govaacrjournals.org | Eliminates both kinase-dependent and -independent scaffolding functions. sc.edugoogle.com |
Future Research Directions and Unresolved Questions
Differentiating the Specific Contributions of CDK8 versus CDK19 Inhibition
A significant challenge in the field of Cdk8/19 inhibition is the precise delineation of the individual roles of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. maxperutzlabs.ac.at These two kinases share a high degree of sequence homology, particularly within their kinase domains, which has historically led to the assumption that they are functionally redundant. maxperutzlabs.ac.at However, emerging evidence suggests that while their functions can be overlapping, they also possess distinct, non-redundant roles in cellular processes. maxperutzlabs.ac.at
Future research is focused on developing experimental systems that can effectively separate the contributions of each kinase. This includes the use of selective genetic knockouts for either CDK8 or CDK19, which have demonstrated that in some contexts, the loss of one kinase can be compensated for by the other. embopress.org Conversely, studies have also revealed that CDK8 and CDK19 can regulate different sets of target genes, indicating unique functionalities. embopress.orgfrontiersin.org For instance, in the interferon-induced antiviral response, CDK8 has been shown to act as a kinase, while CDK19 appears to have a scaffolding function that is independent of its enzymatic activity. maxperutzlabs.ac.at
The development of paralog-specific inhibitors is a critical future direction. While many current inhibitors, including Cdk8/19-IN-1, target both kinases, the creation of compounds that can selectively inhibit either CDK8 or CDK19 would be invaluable for dissecting their individual contributions to both normal physiology and disease states. Such tools would allow for a more nuanced understanding of their respective roles in transcriptional regulation and cell signaling.
Comprehensive Elucidation of Kinase-Independent Functions
A growing body of research indicates that CDK8 and CDK19 exert some of their biological effects through mechanisms that are independent of their kinase activity. nih.gov These non-catalytic, or "scaffolding," functions are a key area of ongoing investigation. It has been observed that the physical presence of these proteins within the Mediator complex can influence transcription, irrespective of their ability to phosphorylate substrates. nih.gov
One of the most well-characterized kinase-independent functions is the protection of their binding partner, Cyclin C (CCNC), from proteolytic degradation. nih.govoup.com Both CDK8 and CDK19, in a kinase-independent manner, stabilize CCNC. nih.gov This highlights a structural role for these proteins in maintaining the integrity of the CDK module of the Mediator complex.
Future studies aim to identify other kinase-independent roles of CDK8 and CDK19. This involves comparing the effects of potent and selective inhibitors like this compound with the effects of genetic approaches that specifically abolish kinase activity without removing the entire protein, such as the expression of kinase-dead mutants. rsmu.pressresearchgate.netresearchgate.net Transgenic mouse models expressing a kinase-inactive form of CDK8 have been generated to study these kinase-independent mechanisms in vivo. rsmu.pressresearchgate.net A comprehensive understanding of these non-catalytic functions is essential for interpreting the results of inhibitor studies and for fully appreciating the biological consequences of targeting these proteins.
Understanding the Broader Biological Functions and Physiological Contexts of CDK8/19 Inhibition
The inhibition of CDK8 and CDK19 has been shown to have pleiotropic effects on cellular function, primarily through the regulation of transcriptional reprogramming. oup.commdpi.com These kinases are critical for the induction of gene expression programs in response to a wide variety of extracellular signals and cellular stresses. nih.gov A key unresolved question is the full spectrum of biological processes and physiological contexts that are governed by CDK8/19 activity.
Research has implicated CDK8/19 in a diverse array of pathways, including those involved in development, metabolism, and immunity. frontiersin.orgnih.gov For example, CDK8/19 inhibition can modulate the differentiation of regulatory T cells (Tregs), suggesting a role in autoimmune diseases. nih.gov In the context of cancer, CDK8 has been described as both an oncogene and a tumor suppressor, depending on the cellular and tissue context. nih.gov This dual role underscores the need for a deeper understanding of the specific dependencies of different cell types on CDK8/19 activity.
Future investigations will likely focus on elucidating the role of CDK8/19 in a wider range of physiological and pathological conditions. This will involve the use of this compound and other selective inhibitors in various in vitro and in vivo models. Furthermore, identifying the full complement of transcription factors and signaling pathways that are modulated by CDK8/19 inhibition will be crucial for predicting the therapeutic potential and potential liabilities of targeting these kinases in different diseases.
Addressing Challenges in Achieving an Optimal Therapeutic Index in Preclinical Settings
A significant hurdle in the preclinical development of CDK8/19 inhibitors is the challenge of achieving a favorable therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug. While inhibitors of CDK8/19 have shown anti-tumor activity in some preclinical models, concerns about on-target toxicities have also emerged. ecancer.org
Studies in animal models have revealed that potent and continuous inhibition of CDK8/19 can lead to adverse effects in normal tissues, including the gut, bones, and the immune system. ecancer.org This suggests that the kinase activities of CDK8 and CDK19, while implicated in disease, are also important for normal cellular function and homeostasis. frontiersin.orgnih.gov The debate continues as to whether these observed toxicities are a direct result of on-target inhibition of CDK8 and CDK19 or due to off-target effects of the specific chemical compounds used. embopress.org
Future research is aimed at developing strategies to mitigate these toxicities and widen the therapeutic window. This could involve intermittent dosing schedules, which have shown promise in enhancing the efficacy of CDK8/19 inhibitors while potentially reducing side effects. nih.gov Additionally, the development of more selective inhibitors, including those that can distinguish between CDK8 and CDK19, may offer a path to more targeted and less toxic therapies. A deeper understanding of the specific contexts in which cancer cells are uniquely dependent on CDK8/19 activity could also lead to the identification of patient populations most likely to benefit from these inhibitors with an acceptable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
